

Statistical Analysis of (RS)-Minesapride: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (RS)-Minesapride

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This guide provides a comprehensive statistical analysis of clinical trial data for **(RS)-Minesapride**, a novel prokinetic agent, intended for researchers, scientists, and drug development professionals. The following sections present a detailed comparison of **(RS)-Minesapride** with a placebo, summarizing key efficacy and safety data from clinical trials. This document also outlines the experimental protocols employed in these studies and visualizes the drug's mechanism of action and the clinical trial workflow.

Comparative Efficacy and Safety Analysis

(RS)-Minesapride has been evaluated in clinical trials for the treatment of Irritable Bowel Syndrome with predominant constipation (IBS-C). The primary focus of these studies has been to establish its efficacy in improving bowel function and reducing abdominal symptoms, alongside a thorough assessment of its safety profile.

Efficacy Data

The efficacy of **(RS)-Minesapride** was primarily assessed by the proportion of responders, defined by a composite endpoint of improvement in both stool frequency and abdominal pain, and the change from baseline in the number of spontaneous bowel movements (SBMs).

Table 1: Responder Rates in a 12-Week, Double-Blind, Placebo-Controlled Study[1][2]

Treatment Group	FDA Composite Responder Rate (%)	N
Placebo	13.6	103
Minesapride 10 mg	13.6	103
Minesapride 20 mg	19.2	104
Minesapride 40 mg	14.9	101

The FDA composite endpoint responder was defined as a patient who reported an increase of one or more complete spontaneous bowel movements (CSBMs) from baseline and an improvement of $\geq 30\%$ from baseline in the weekly average of the worst abdominal pain score, both in the same week for at least 6 out of 12 weeks.

While a clear dose-response relationship was not established for the primary endpoint, a stricter composite evaluation showed that a greater percentage of patients treated with 40 mg of minesapride met the responder criteria for at least 9 out of 12 weeks compared to placebo ($P < 0.05$)[1][2].

Table 2: Change from Baseline in Spontaneous Bowel Movement (SBM) Frequency[1]

Treatment Group	Adjusted Mean Change from Baseline at Week 12 (SBMs/week)	P-value vs. Placebo
Placebo	-	-
Minesapride 40 mg	Significantly increased	< 0.001

In a 4-week, double-blind, phase 2 study, the 40 mg dose of minesapride showed a statistically significant increase in the weekly frequency of CSBMs compared to placebo ($P = .040$)[3]. The 12 mg and 40 mg groups also demonstrated a significant decrease in the overall IBS severity index score compared to placebo[3].

Safety and Tolerability

(RS)-Minesapride was found to be safe and well-tolerated in clinical trials[1][2].

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs)[3]

Adverse Event	Pooled Minesapride Groups (%)	Placebo Group (%)
Diarrhea	42.9	37.1

The most frequently reported adverse event was mild diarrhea[1]. A dedicated QT/QTc study indicated that minesapride does not have an effect on QT prolongation[1].

Experimental Protocols

The clinical trials for **(RS)-Minesapride** followed rigorous, standardized protocols to ensure the validity and reliability of the data collected.

Phase 2, Double-Blind, Placebo-Controlled, Dose-Finding Study[1][2]

- Objective: To evaluate the efficacy and safety of different doses of minesapride in patients with Rome IV defined IBS-C.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 411 patients with a diagnosis of IBS-C according to Rome IV criteria.
- Treatment: Patients were randomized to receive minesapride at doses of 10, 20, or 40 mg per day, or a placebo, for 12 weeks.
- Primary Endpoint: The Food and Drug Administration (FDA) composite endpoint for IBS-C, which required a patient to have an increase of one or more complete spontaneous bowel movements (CSBMs) from baseline and an improvement of $\geq 30\%$ from baseline in the weekly average of the worst abdominal pain score, both occurring in the same week for at least 6 out of the 12 weeks of treatment.

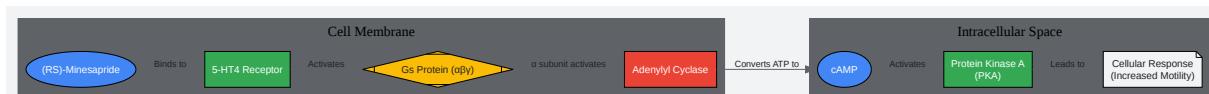
- Statistical Analysis: The primary analysis was performed on the modified intention-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug. The responder rates were compared between the minesapride groups and the placebo group using Fisher's exact test. The Hochberg method was used to adjust for multiplicity in statistical testing[1].

Phase 2, Double-Blind, Placebo-Controlled Study[3]

- Objective: To assess the efficacy and safety of minesapride in patients with Rome III-defined IBS-C.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: 171 patients with IBS-C as defined by the Rome III criteria.
- Treatment: Patients were randomly assigned to receive minesapride (1, 4, 12, or 40 mg) or a placebo once daily for 4 weeks.
- Primary Outcome: Improvement in the weekly frequency of CSBMs, abdominal symptoms, and overall IBS-C symptoms based on the Japanese version of the IBS severity index score.
- Safety Evaluation: Adverse events were recorded throughout the study.

Mechanism of Action and Signaling Pathway

(RS)-Minesapride is a partial agonist with high affinity and selectivity for the 5-hydroxytryptamine 4 (5-HT4) receptor[1]. The activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates the Gs alpha subunit. This in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be the primary mechanism through which minesapride exerts its prokinetic effects, promoting gastrointestinal motility.

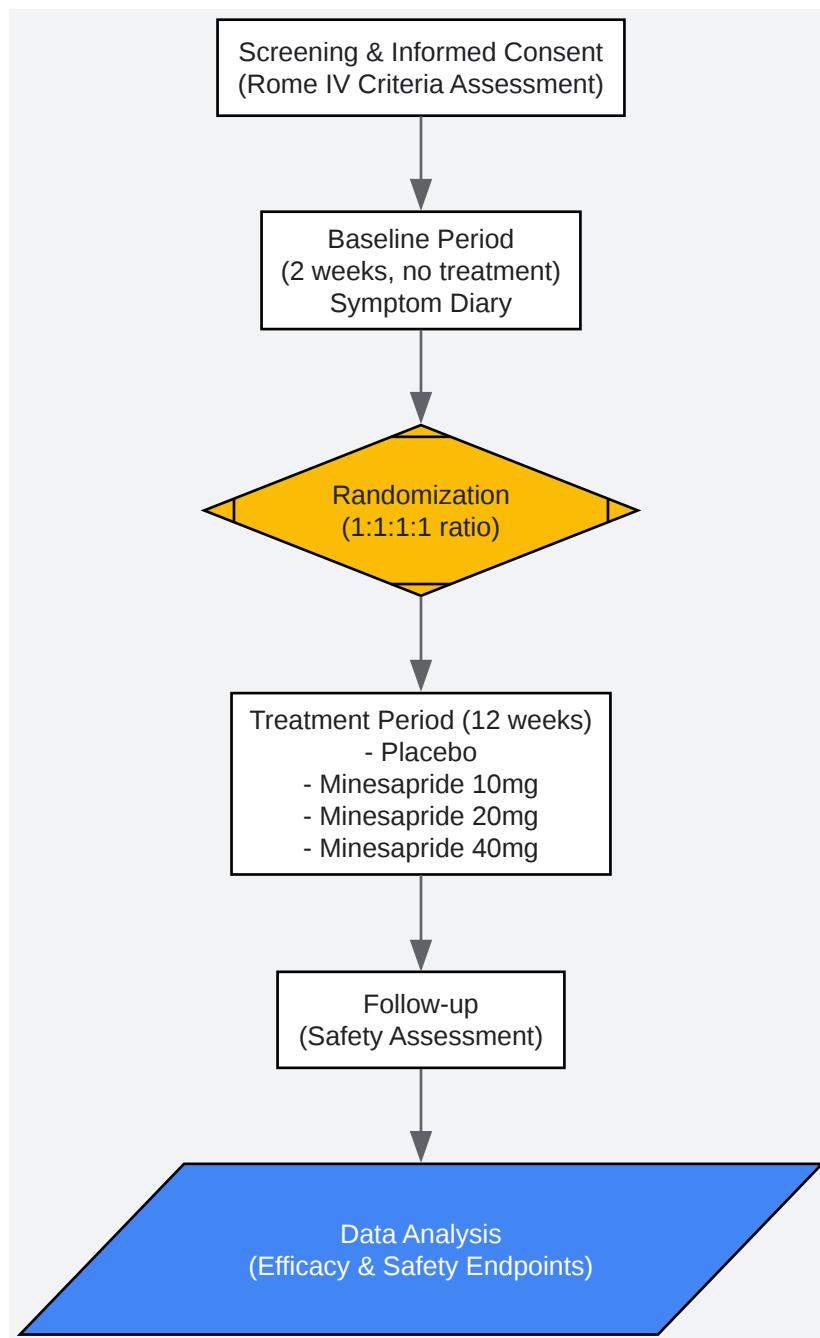


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Caption: **(RS)-Minesapride** activates the 5-HT4 receptor, initiating a Gs-protein signaling cascade that increases intracellular cAMP levels and leads to enhanced gastrointestinal motility.

Clinical Trial Workflow

The execution of a placebo-controlled clinical trial for a prokinetic drug in IBS-C typically follows a structured workflow to ensure patient safety and data integrity.



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Caption: A typical workflow for a randomized, placebo-controlled clinical trial evaluating **(RS)-Minesapride** for IBS-C, from initial patient screening to final data analysis.

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